molecular formula C13H14F2N2 B597110 2-(4,4-Difluoropiperidin-1-YL)-2-phenylacetonitrile CAS No. 1226998-22-6

2-(4,4-Difluoropiperidin-1-YL)-2-phenylacetonitrile

Cat. No.: B597110
CAS No.: 1226998-22-6
M. Wt: 236.266
InChI Key: DPTQIWCUTDHOIM-UHFFFAOYSA-N
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Description

2-(4,4-Difluoropiperidin-1-YL)-2-phenylacetonitrile is an organic compound that features a piperidine ring substituted with two fluorine atoms and a phenylacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Difluoropiperidin-1-YL)-2-phenylacetonitrile typically involves the reaction of 4,4-difluoropiperidine with phenylacetonitrile under specific conditions. One common method includes:

    Starting Materials: 4,4-difluoropiperidine and phenylacetonitrile.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The base is added to the solvent, followed by the addition of 4,4-difluoropiperidine. After stirring for a period, phenylacetonitrile is added dropwise, and the reaction mixture is heated to a specific temperature (often around 80-100°C) for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Difluoropiperidin-1-YL)-2-phenylacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

    Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-(4,4-Difluoropiperidin-1-YL)-2-phenylacetonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism by which 2-(4,4-Difluoropiperidin-1-YL)-2-phenylacetonitrile exerts its effects depends on its application:

    In Medicinal Chemistry: The compound may act as a ligand for specific receptors or enzymes, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity.

    In Materials Science: The electronic properties of the compound can influence the behavior of materials, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4-Difluoropiperidin-1-yl)pyrimidine
  • 2-(4,4-Difluoropiperidin-1-yl)aniline

Uniqueness

2-(4,4-Difluoropiperidin-1-YL)-2-phenylacetonitrile is unique due to the presence of both a piperidine ring and a phenylacetonitrile moiety, which confer distinct chemical and physical properties. The fluorine atoms enhance its stability and reactivity compared to non-fluorinated analogs.

Properties

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2/c14-13(15)6-8-17(9-7-13)12(10-16)11-4-2-1-3-5-11/h1-5,12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTQIWCUTDHOIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697439
Record name (4,4-Difluoropiperidin-1-yl)(phenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226998-22-6
Record name (4,4-Difluoropiperidin-1-yl)(phenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Benzaldehyde (1.284 ml, 12.63 mmol), 4,4-difluoropiperidine (1.53 g, 12.63 mmol), and NaCN (0.619 g, 12.63 mmol) were combined in MeOH (20 ml). Acetic acid (0.759 ml, 13.26 mmol) was added dropwise over 30 min via syringe pump and the mixture heated to reflux for 2 hours. The reaction mixture was cooled to room temperature and concentrated in vacuo. The residue was partitioned between water and CH2Cl2, the aqueous portion extracted 2×CH2Cl2, and the organic portion dried (Na2SO4) and concentrated in vacuo. The resulting material was used without further purification.
Quantity
1.284 mL
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
Name
Quantity
0.619 g
Type
reactant
Reaction Step Three
Quantity
0.759 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

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